Ethyl (dibromoalumanyl)acetate
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Overview
Description
Ethyl (dibromoalumanyl)acetate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features an ethyl group, a dibromoalumanyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (dibromoalumanyl)acetate typically involves the reaction of ethyl acetate with a dibromoalumanyl reagent. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. Common reagents used in this synthesis include ethyl acetate, dibromoalumanyl chloride, and a suitable base such as triethylamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The reagents are added in a specific order, and the reaction mixture is stirred continuously to promote efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl (dibromoalumanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dibromoalumanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Carboxylic acids and brominated by-products.
Reduction: Alcohols and corresponding brominated compounds.
Substitution: New esters or other substituted products depending on the reagents used.
Scientific Research Applications
Ethyl (dibromoalumanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dibromoalumanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (dibromoalumanyl)acetate involves its interaction with molecular targets through its functional groups. The dibromoalumanyl group can form bonds with various atoms, facilitating chemical transformations. The ester group can undergo hydrolysis, releasing ethyl alcohol and acetic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the dibromoalumanyl group.
Methyl (dibromoalumanyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (dibromoalumanyl)propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
This compound is unique due to the presence of the dibromoalumanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.
Properties
CAS No. |
62702-93-6 |
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Molecular Formula |
C4H7AlBr2O2 |
Molecular Weight |
273.89 g/mol |
IUPAC Name |
ethyl 2-dibromoalumanylacetate |
InChI |
InChI=1S/C4H7O2.Al.2BrH/c1-3-6-4(2)5;;;/h2-3H2,1H3;;2*1H/q;+2;;/p-2 |
InChI Key |
YFEPVYHCSRZRNK-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C[Al](Br)Br |
Origin of Product |
United States |
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